N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditionsThe use of tert-butyl(dimethyl)silyl chloride is crucial for the protection of hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl glycidyl ether
- 4-(tert-Butyldimethylsilyloxy)butanal
- 1,1-Dimethylethyl N-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butyl]-N-methylcarbamate
Uniqueness
N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C34H54N6OSi |
---|---|
Molecular Weight |
590.9 g/mol |
IUPAC Name |
N-butyl-7-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C34H54N6OSi/c1-8-9-18-35-33-36-23-30-31(27-12-10-26(11-13-27)24-39-21-19-38(5)20-22-39)25-40(32(30)37-33)28-14-16-29(17-15-28)41-42(6,7)34(2,3)4/h10-13,23,25,28-29H,8-9,14-22,24H2,1-7H3,(H,35,36,37) |
InChI Key |
RMTGMTKATCZNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)CN5CCN(CC5)C |
Origin of Product |
United States |
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